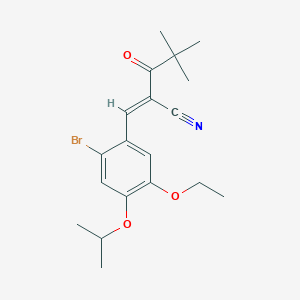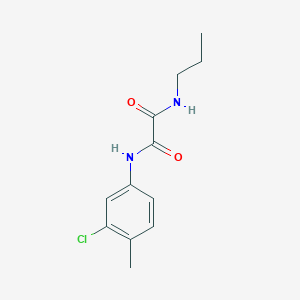![molecular formula C14H13BrFNO B4718864 2-[(4-fluorophenyl)amino]-1-phenylethanone hydrobromide](/img/structure/B4718864.png)
2-[(4-fluorophenyl)amino]-1-phenylethanone hydrobromide
Descripción general
Descripción
2-[(4-fluorophenyl)amino]-1-phenylethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly referred to as FPEH and is widely used in various laboratory experiments. FPEH is a hydrobromide salt of ethyl 2-[(4-fluorophenyl)amino]-1-phenylethanone and is known for its unique chemical properties.
Mecanismo De Acción
FPEH exerts its pharmacological effects by inhibiting the reuptake of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
FPEH has been found to exhibit potent analgesic and anti-inflammatory effects. It has also been shown to improve mood and reduce symptoms of depression and anxiety. FPEH has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced neurotransmission and improved mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using FPEH in lab experiments is its potent pharmacological effects. FPEH has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs. However, one of the major limitations of using FPEH is its potential toxicity. FPEH has been found to exhibit toxic effects on the liver and kidneys, making it unsuitable for long-term use.
Direcciones Futuras
There are several future directions related to FPEH. One of the major directions is the development of new drugs based on FPEH. FPEH has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs. Another direction is the investigation of the potential neuroprotective effects of FPEH. FPEH has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced neurotransmission and improved mood. It is possible that FPEH may also exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 2-[(4-fluorophenyl)amino]-1-phenylethanone hydrobromide is a chemical compound that has gained significant attention in the field of scientific research. FPEH has been extensively used in various scientific research applications and has been found to exhibit potent pharmacological effects. FPEH has the potential to be developed into new drugs and may also exhibit neuroprotective effects. However, the potential toxicity of FPEH is a major limitation that needs to be addressed in future research.
Aplicaciones Científicas De Investigación
FPEH has been extensively used in various scientific research applications. One of the major applications of FPEH is in the field of medicinal chemistry. FPEH has been found to exhibit potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs. FPEH has also been used in the development of new antidepressants and antipsychotics.
Propiedades
IUPAC Name |
2-(4-fluoroanilino)-1-phenylethanone;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO.BrH/c15-12-6-8-13(9-7-12)16-10-14(17)11-4-2-1-3-5-11;/h1-9,16H,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLAMKHSBOWRPCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=C(C=C2)F.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4718791.png)
![N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4718805.png)
![2-({[5-ethyl-3-(methoxycarbonyl)-4-phenyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4718811.png)
![9-ethyl-3-({4-[4-(trifluoromethyl)benzyl]-1-piperazinyl}methyl)-9H-carbazole](/img/structure/B4718818.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B4718821.png)



![2,4,5-trichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B4718842.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-biphenylcarboxamide](/img/structure/B4718847.png)
![N-[3-(acetylamino)phenyl]-4-phenoxybutanamide](/img/structure/B4718858.png)
![1-[4-(2-fluorophenoxy)butyl]piperidine](/img/structure/B4718884.png)